molecular formula C12H18N2O B11810063 2-Methoxy-5-(1-methylpiperidin-2-yl)pyridine

2-Methoxy-5-(1-methylpiperidin-2-yl)pyridine

Katalognummer: B11810063
Molekulargewicht: 206.28 g/mol
InChI-Schlüssel: FWFQSNCGOZDMOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-5-(1-methylpiperidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group and a methylpiperidine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(1-methylpiperidin-2-yl)pyridine typically involves the reaction of 2-methoxypyridine with 1-methylpiperidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the 2-methoxypyridine, followed by nucleophilic substitution with 1-methylpiperidine .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and cost-effective. These methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-5-(1-methylpiperidin-2-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce fully saturated piperidine derivatives .

Wissenschaftliche Forschungsanwendungen

2-Methoxy-5-(1-methylpiperidin-2-yl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Wirkmechanismus

The mechanism of action of 2-Methoxy-5-(1-methylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to act on neurotransmitter receptors, modulating their activity and thereby exerting its effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Methoxy-5-(1-methylpiperidin-2-yl)pyridine is unique due to its combination of a methoxy group and a methylpiperidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C12H18N2O

Molekulargewicht

206.28 g/mol

IUPAC-Name

2-methoxy-5-(1-methylpiperidin-2-yl)pyridine

InChI

InChI=1S/C12H18N2O/c1-14-8-4-3-5-11(14)10-6-7-12(15-2)13-9-10/h6-7,9,11H,3-5,8H2,1-2H3

InChI-Schlüssel

FWFQSNCGOZDMOU-UHFFFAOYSA-N

Kanonische SMILES

CN1CCCCC1C2=CN=C(C=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.